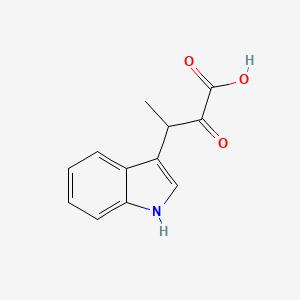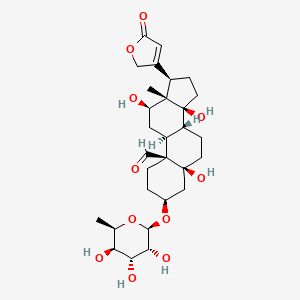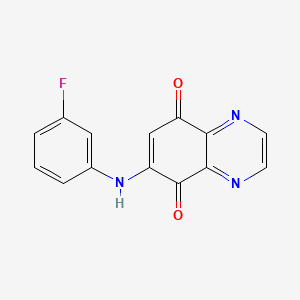
6-((3-Fluorophenyl)amino)-5,8-quinoxalinedione
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would likely be complex, given the presence of multiple functional groups and a heterocyclic ring . Detailed structural analysis would require experimental data such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on the specific functional groups present and their arrangement within the molecule. For example, the amino group might be reactive towards acids, while the quinoxalinedione ring might participate in various organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as melting point, boiling point, solubility, etc.) would depend on its specific molecular structure . These properties could be predicted using computational methods or determined experimentally .Applications De Recherche Scientifique
Cytotoxic Activities Against Human Tumor Cell Lines : Certain derivatives of 6-((3-Fluorophenyl)amino)-5,8-quinoxalinedione have demonstrated significant cytotoxicity against various human tumor cell lines, such as lung, ovarian, melanoma, colon, and CNS cancer cells. Some compounds also show inhibitory activities for cyclin-dependent kinases, which are crucial for cell cycle regulation (Ryu, Kang, Yi, & Lee, 2000).
Anticancer Activity and Molecular Docking Studies : The derivatives have been evaluated for their anticancer activity. A study involving microwave-assisted synthesis of quinoline derivatives showed that some compounds exhibited significant anticancer activity. These findings are supported by molecular docking studies which suggest potential as novel inhibitors of human Topoisomerase II alpha, an enzyme involved in DNA replication (Bhatt, Agrawal, & Patel, 2015).
Synthesis as Amylolytic Agents : Novel fluorine-bearing quinoline-4-carboxylic acids, related to 6-((3-Fluorophenyl)amino)-5,8-quinoxalinedione, have been synthesized and demonstrated moderate to high activity against Aspergillus fungi, suggesting potential as amylolytic agents (Makki, Bakhotmah, & Abdel-Rahman, 2012).
Amination and Arylation Promoted by Metal Ions : The compound has been studied in reactions involving amination and arylation promoted by metal ions, indicating its versatility in chemical synthesis and potential for creating various derivatives (Yoshida, Ishiguro, Honda, Yamamoto, & Kubo, 1988).
Photoinduced C-F Bond Cleavage : Fluorinated quinolone derivatives, similar to 6-((3-Fluorophenyl)amino)-5,8-quinoxalinedione, have been investigated for their phototoxicity, a property that can be exploited in photochemotherapy (Fasani, Barberis Negra, Mella, Monti, & Albini, 1999).
Quinolone Antibacterial Agents : Derivatives of the compound have been synthesized and evaluated for their antibacterial activity, with some showing potential as novel antibacterial agents (Sánchez, Domagala, Heifetz, Priebe, Sesnie, & Trehan, 1992).
Antimicrobial, Antioxidant, and Antidiabetic Activities : Some quinoline derivatives with amino acid side chains have been synthesized and evaluated for their antimicrobial, antioxidant, and antidiabetic activities (Shintre, Ramjugernath, Islam, Mopuri, Mocktar, & Koorbanally, 2017).
Anti-Inflammatory Effects : Quinolinedione compounds have been shown to possess potent anti-inflammatory effects by dual inhibition of inducible nitric oxide synthase and cyclooxygenase-2, key components in various inflammatory diseases (Lim, Lee, Lee, Bae, Noh, Kim, Chung, & Chung, 2009).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
6-(3-fluoroanilino)quinoxaline-5,8-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8FN3O2/c15-8-2-1-3-9(6-8)18-10-7-11(19)12-13(14(10)20)17-5-4-16-12/h1-7,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMRLYRYOPAACOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC2=CC(=O)C3=NC=CN=C3C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00238487 | |
| Record name | 6-((3-Fluorophenyl)amino)-5,8-quinoxalinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-((3-Fluorophenyl)amino)-5,8-quinoxalinedione | |
CAS RN |
91300-59-3 | |
| Record name | 6-((3-Fluorophenyl)amino)-5,8-quinoxalinedione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0091300593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-((3-Fluorophenyl)amino)-5,8-quinoxalinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00238487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


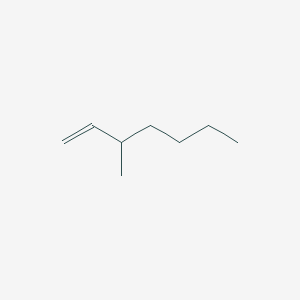
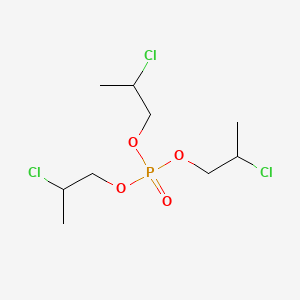
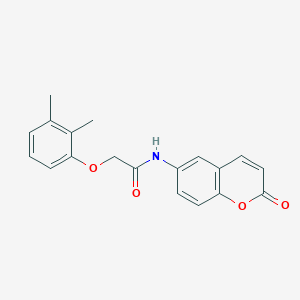

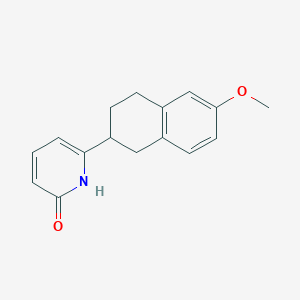

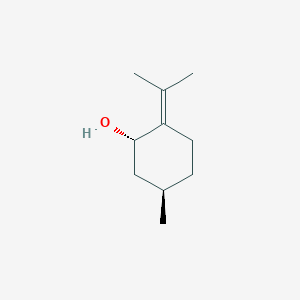
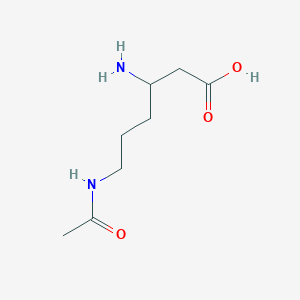
![(2R,4R)-1-[5-(diaminomethylideneamino)-2-[(3-methyl-1,2,3,4-tetrahydroquinolin-8-yl)sulfonylamino]pentanoyl]-4-methylpiperidine-2-carboxylic acid](/img/structure/B1196970.png)
